molecular formula C26H29N3O3 B5122415 4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

Cat. No. B5122415
M. Wt: 431.5 g/mol
InChI Key: WHNNTTMERJKMAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as methoxy, benzyl, piperidinyl, pyridinylmethyl, and benzamide . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are large organic molecules with multiple rings . They likely have several freely rotating bonds, which could affect their physical and chemical properties .


Chemical Reactions Analysis

Reactions at the benzylic position can include free radical bromination and nucleophilic substitution . The exact reactions that “4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide” undergoes would depend on its specific structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

Based on similar compounds, we can infer that it might have a high molecular weight . It likely has several H-bond acceptors and freely rotating bonds . These properties could influence its solubility, stability, and reactivity.

properties

IUPAC Name

4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-31-25-7-4-5-20(17-25)19-29-15-12-24(13-16-29)32-23-10-8-21(9-11-23)26(30)28-18-22-6-2-3-14-27-22/h2-11,14,17,24H,12-13,15-16,18-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNNTTMERJKMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

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